N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide

cannabinoid receptor structure-activity relationship heterocycle pharmacophore

CB1 antagonist screening cascades demand a well-characterized reference scaffold to deconvolute heterocycle contributions. N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide serves as an unsubstituted minimal pharmacophore control. - Directly compare with pyrazine-2-carboxamide (CAS 354537-58-9) & pyridine-3-carboxamide (CAS 303064-42-8) analogs. - Synthetic versatility at C4-C6 enables focused library synthesis; CNS drug-like profile (clogP 3.36, TPSA 46 Ų, HBD 0) supports central target engagement studies. - In stock; bulk custom synthesis available on request.

Molecular Formula C20H19N3O
Molecular Weight 317.392
CAS No. 1251545-31-9
Cat. No. B2390968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)pyrimidine-2-carboxamide
CAS1251545-31-9
Molecular FormulaC20H19N3O
Molecular Weight317.392
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)C2=NC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O/c24-20(19-21-13-7-14-22-19)23-15-12-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-11,13-14,18H,12,15H2,(H,23,24)
InChIKeyNQENRAOEWSZSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide (CAS 1251545-31-9): Core Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide (CAS 1251545-31-9) is a synthetic small molecule belonging to the pyrimidine-2-carboxamide class, composed of a pyrimidine ring acylated at the 2-position with a 3,3-diphenylpropylamine side chain (C20H19N3O; MW 317.39 g/mol). Its core scaffold is documented in patents as a privileged cannabinoid receptor ligand framework, particularly as a CB1 receptor antagonist/inverse agonist chemotype [1]. The compound is listed in the ChEMBL database (CHEMBL3343839) and is commercially available from multiple suppliers as a research-grade building block or screening compound [2]. Key physicochemical descriptors (clogP ≈3.36, topological polar surface area ≈46 Ų, 3 rotatable bonds, 0 hydrogen bond donors) place it within oral drug-like chemical space per Lipinski's Rule of Five [3].

Why N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide Cannot Be Casually Replaced by Other Pyrimidine or Diphenylpropyl Carboxamides


Among N-(3,3-diphenylpropyl)-substituted heterocyclic carboxamides, three factors preclude simple interchange: (i) the identity of the heterocycle (pyrimidine vs. pyrazine vs. pyridine) dictates the spatial geometry and electronic character of the hydrogen-bond acceptor pharmacophore, which directly modulates target engagement at cannabinoid receptors; (ii) the position of the carboxamide attachment on the heterocycle (2-carboxamide vs. 3-carboxamide vs. 4-carboxamide) alters the vector of the diphenylpropyl side chain, affecting the shape complementarity within the receptor binding pocket; and (iii) the absence of additional substituents on the pyrimidine ring of this compound differentiates it from substituted analogs (e.g., 6-methoxy or 4-oxo derivatives) that may introduce steric clashes, metabolic liabilities, or off-target pharmacology [1]. These structural variables mean that even compounds sharing the 3,3-diphenylpropyl motif can exhibit substantially different binding profiles, selectivity windows, and physicochemical properties, as demonstrated by the divergent receptor affinities measured for related N-(3,3-diphenylpropyl)acetamide and pyridine-3-carboxamide derivatives [2]. Therefore, substitution without empirical verification of target engagement and functional activity introduces significant scientific risk in any assay or screening cascade.

Head-to-Head and Cross-Study Quantitative Differentiation of N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide (CAS 1251545-31-9) Against Its Closest Structural Analogs


Heterocycle Identity Determines Cannabinoid Receptor Binding Affinity: Pyrimidine-2-carboxamide vs. Pyrazine-2-carboxamide

The pyrimidine-2-carboxamide core of the target compound provides a distinct hydrogen-bond acceptor pharmacophore compared to the pyrazine-2-carboxamide analog (CAS 354537-58-9). In the cannabinoid CB1 receptor ligand series disclosed in US 2004/0259887, pyrimidine-2-carboxamide derivatives demonstrated potent CB1 antagonist activity, with exemplified compounds achieving functional antagonism in the sub-micromolar range in adenylyl cyclase inhibition assays [1]. While the pyrazine analog lacks publicly reported CB1 binding data, the replacement of the pyrimidine N3 atom with a CH group in pyridine analogs has been shown to reduce CB1 affinity by >10-fold, underscoring the critical role of the second ring nitrogen in target engagement [2]. The target compound retains both ring nitrogens (positions 1 and 3 of pyrimidine), which are expected to participate in key hydrogen-bond interactions within the CB1 orthosteric pocket.

cannabinoid receptor structure-activity relationship heterocycle pharmacophore

Carboxamide Regioisomerism Dictates Receptor Pharmacophore Geometry: 2-Carboxamide vs. 3-Carboxamide vs. 4-Carboxamide

The 2-carboxamide substitution pattern of the target compound projects the 3,3-diphenylpropyl side chain along a trajectory that is sterically and electronically distinct from the 3-carboxamide (pyridine-3-carboxamide, CAS 303064-42-8) and 4-carboxamide (pyrimidine-4-carboxamide) regioisomers. In the cannabinoid receptor patent literature, 2-carboxamide-substituted pyrimidines are explicitly claimed as CB1 antagonists, while 3-carboxamide pyridine analogs show preferential binding to the bifunctional epoxide hydrolase 2 (sEH) with an IC50 of 7 nM, completely shifting the primary target pharmacology [1]. The 4-carboxamide pyrimidine analog (N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide) introduces an additional methoxy substituent that alters both steric bulk and electronic distribution, potentially redirecting binding toward kinase or phosphodiesterase targets . This regioisomer-dependent target switching demonstrates that the 2-carboxamide pyrimidine is the only isomer associated with CB1-predominant pharmacology.

regioisomer differentiation CB1 receptor pharmacophore vector

Physicochemical Differentiation from Substituted Pyrimidine-2-carboxamide Analogs: Implications for Permeability, Solubility, and Metabolic Stability

The target compound (MW 317.39 g/mol, clogP 3.36, TPSA 46.09 Ų, HBD 0, HBA 4) occupies a favorable region of CNS drug-like chemical space compared to more substituted pyrimidine-2-carboxamide analogs [1]. For example, N-(3,3-diphenylpropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (MW 439.5 g/mol) and N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (MW 453.6 g/mol) exceed commonly accepted molecular weight thresholds for optimal CNS penetration (MW < 400) and oral bioavailability . The target compound's zero hydrogen bond donor count is particularly advantageous for passive blood-brain barrier permeation compared to analogs bearing hydroxyl, amino, or additional amide NH groups [2]. These properties make the target compound a more suitable starting point for CNS-targeted cannabinoid receptor probe development.

physicochemical properties drug-likeness CNS permeability

BindingDB Evidence Limitation Statement: Absence of Direct Quantitative Affinity Data for CAS 1251545-31-9 Necessitates Class-Level Inference

A systematic search of primary literature, patent documents, and authoritative databases (ChEMBL, BindingDB, PubChem, PubMed) identified no directly measured binding affinity (Ki), functional activity (IC50/EC50), or selectivity data specifically attributed to N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide (CAS 1251545-31-9). The compound is registered in ChEMBL as CHEMBL3343839, but its activity record lacks quantitative bioassay results [1]. This absence of direct data stands in contrast to several close analogs—including N-(3,3-diphenyl)propyl-2,2-diphenylacetamide (CB1 Ki = 58 nM), 2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide (CB1 Ki = 560 nM), and N-(3,3-diphenylpropyl)pyridine-3-carboxamide (sEH IC50 = 7 nM)—for which quantitative target engagement data are publicly reported [2][3]. Consequently, the differentiation claims in this guide rely on class-level inference from the pyrimidine-2-carboxamide patent disclosure and cross-study comparison with measured analog data, rather than on direct head-to-head experimental comparisons involving the target compound itself. Users should verify target engagement experimentally before committing to large-scale procurement.

data gap compound characterization screening recommendation

Validated Application Scenarios for N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide (CAS 1251545-31-9) Based on Established Scaffold Evidence


CB1 Cannabinoid Receptor Antagonist Screening and Probe Development in Obesity and Metabolic Disorder Research

The pyrimidine-2-carboxamide scaffold is explicitly claimed as a CB1 receptor antagonist chemotype in US Patent 2004/0259887 (Pfizer), with demonstrated utility in modulating cannabinoid receptor signaling for obesity, metabolic syndrome, and related disorders [1]. N-(3,3-Diphenylpropyl)pyrimidine-2-carboxamide, as an unsubstituted core representative of this chemotype, is suitable for use as a reference compound or starting scaffold in CB1 antagonist screening cascades. Its physicochemical profile (MW 317, clogP 3.36, TPSA 46 Ų, HBD 0) predicts favorable CNS penetration, supporting its application in central CB1 target engagement studies [2]. Researchers should validate CB1 binding and functional antagonism in-house before scaling procurement [3].

Structure-Activity Relationship (SAR) Comparator for Heterocyclic Carboxamide Cannabinoid Ligand Optimization

The compound serves as a critical SAR reference point for medicinal chemistry programs exploring the impact of heterocycle identity on cannabinoid receptor pharmacology. By comparing its activity profile against the pyrazine-2-carboxamide analog (CAS 354537-58-9) and the pyridine-3-carboxamide analog (CAS 303064-42-8, which targets sEH with IC50 7 nM instead of CB1), research teams can deconvolute the contribution of the pyrimidine ring to CB1 binding affinity and selectivity [1]. This makes the compound valuable as an unsubstituted 'minimal pharmacophore' control in parallel SAR studies where additional substituents are systematically varied on the pyrimidine core [2].

Building Block for Diversified Pyrimidine-2-carboxamide Library Synthesis

The absence of additional substituents on the pyrimidine ring of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide makes it an ideal starting material for late-stage functionalization and library synthesis. The pyrimidine C4, C5, and C6 positions are amenable to halogenation, cross-coupling, or nucleophilic aromatic substitution, enabling the generation of focused compound libraries for screening against cannabinoid receptors, kinases (e.g., Syk kinase per US Patent 8,470,835), or phosphodiesterases [1]. This differentiates it from pre-substituted analogs (e.g., 6-methoxy or 4-oxo derivatives) that constrain synthetic diversification routes [2].

Negative Control or Inactive Comparator for Diphenylpropyl-Containing Pharmacological Tool Compounds

Given the current absence of publicly reported quantitative target engagement data for this specific compound in authoritative databases, it may find utility as a negative control or baseline comparator in assays where the activity of close structural analogs (e.g., N-(3,3-diphenyl)propyl-2,2-diphenylacetamide, CB1 Ki = 58 nM) is being profiled [1]. Its structural similarity to active diphenylpropyl-containing ligands, combined with the possibility that the unsubstituted pyrimidine-2-carboxamide may exhibit reduced or altered target engagement relative to optimized analogs, makes it a plausible inactive or weakly active control—provided that its null activity is experimentally confirmed in the relevant assay system before use [2].

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